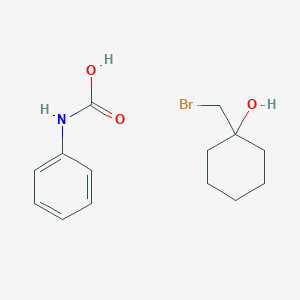![molecular formula C11H11Cl2N3O B14394295 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde CAS No. 89867-16-3](/img/structure/B14394295.png)
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydrazinylidene moiety, which is further connected to a pyrrolidine ring with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde typically involves the reaction of 2,3-dichlorophenylhydrazine with pyrrolidine-1-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products Formed
Oxidation: Formation of 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxylic acid.
Reduction: Formation of 2-[2-(2,3-Dichlorophenyl)hydrazinyl]pyrrolidine.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the dichlorophenyl group may interact with cellular receptors or enzymes, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde
- 2-[2-(2,5-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde
- 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde
Uniqueness
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it distinct from its similar counterparts.
特性
CAS番号 |
89867-16-3 |
|---|---|
分子式 |
C11H11Cl2N3O |
分子量 |
272.13 g/mol |
IUPAC名 |
2-[(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H11Cl2N3O/c12-8-3-1-4-9(11(8)13)14-15-10-5-2-6-16(10)7-17/h1,3-4,7,14H,2,5-6H2 |
InChIキー |
QRMKJOKTJMTRRP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NNC2=C(C(=CC=C2)Cl)Cl)N(C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)
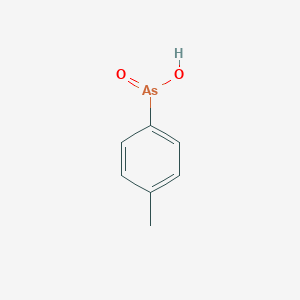
![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
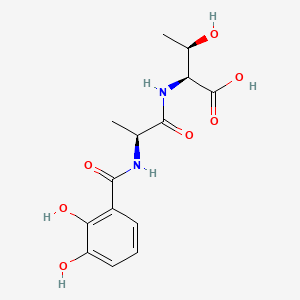
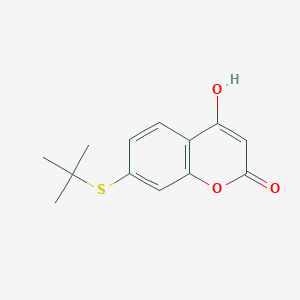
![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)
![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)

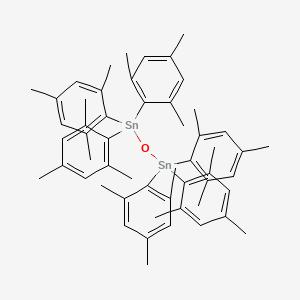
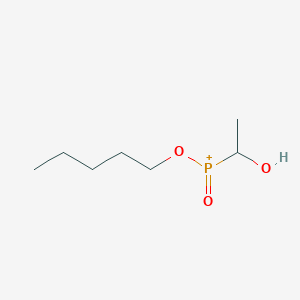
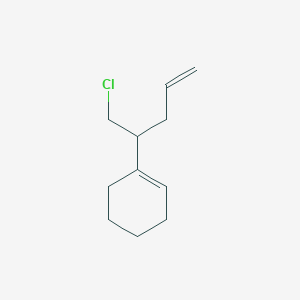
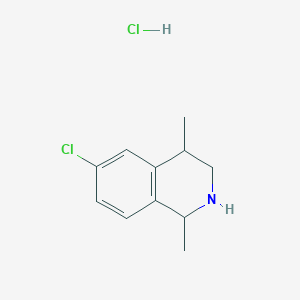
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)
